molecular formula C18H17N3OS B13409278 2-(2-Mercapto-1H-benzo[d]imidazol-1-yl)-1-(2-methylindolin-1-yl)ethanone

2-(2-Mercapto-1H-benzo[d]imidazol-1-yl)-1-(2-methylindolin-1-yl)ethanone

Cat. No.: B13409278
M. Wt: 323.4 g/mol
InChI Key: MEQYQCQGGGIXEB-UHFFFAOYSA-N
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Description

2-(2-Mercapto-1H-benzo[d]imidazol-1-yl)-1-(2-methylindolin-1-yl)ethanone is a benzimidazole-thione derivative characterized by a mercapto (-SH) group at the 2-position of the benzimidazole ring and a 2-methylindolinyl moiety attached to the ethanone backbone. However, synthetic challenges arise during alkylation reactions, as the acetyl group is prone to base-mediated elimination, limiting derivatization pathways .

Properties

Molecular Formula

C18H17N3OS

Molecular Weight

323.4 g/mol

IUPAC Name

1-(2-methyl-2,3-dihydroindol-1-yl)-2-(2-sulfanylidene-3H-benzimidazol-1-yl)ethanone

InChI

InChI=1S/C18H17N3OS/c1-12-10-13-6-2-4-8-15(13)21(12)17(22)11-20-16-9-5-3-7-14(16)19-18(20)23/h2-9,12H,10-11H2,1H3,(H,19,23)

InChI Key

MEQYQCQGGGIXEB-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)CN3C4=CC=CC=C4NC3=S

Origin of Product

United States

Preparation Methods

Synthetic Strategy Overview

The synthesis of 2-(2-Mercapto-1H-benzo[d]imidazol-1-yl)-1-(2-methylindolin-1-yl)ethanone typically involves:

  • Formation of the benzimidazole thiol intermediate.
  • Preparation of the 2-methylindolin-1-yl ethanone moiety.
  • Coupling of these two fragments via nucleophilic substitution or condensation reactions.

This approach leverages the reactivity of the mercapto group on benzimidazole and the electrophilic carbonyl of the ethanone derivative.

Preparation of 2-Mercapto-1H-benzimidazole Intermediate

The mercapto-benzimidazole core is synthesized through established methods involving condensation of o-phenylenediamine derivatives with sulfur sources or thiolating agents under controlled conditions:

  • Reaction Conditions: Sodium hydroxide in ethanol or aqueous media at temperatures ranging from 25°C to 65°C for 1.5 to 4 hours.
  • Typical Procedure: 2-mercapto-1H-benzimidazole is reacted with alkyl or aryl halides (e.g., chloromethyl-substituted pyridine derivatives) in the presence of sodium hydroxide as a base to yield sulfide intermediates.
  • Yields: Reported yields range from 67% to over 80% depending on reaction time, temperature, and solvent system.

For example, one documented synthesis involved stirring 2-mercapto-1H-benzimidazole with 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine in ethanol at 50°C for 2 to 3 hours, followed by purification to afford the sulfide product with approximately 68% yield.

Preparation of the 2-Methylindolin-1-yl Ethanone Fragment

The indoline ethanone portion can be synthesized via:

  • Activation of indoline-2,3-dione (isatin) derivatives at the C3 carbonyl position to facilitate nucleophilic substitution.
  • Reaction with secondary amines or heterocyclic nucleophiles under reflux in methanolic potassium hydroxide or other basic media.

For instance, 1-(morpholino(pyridin-4-yl)methyl)indoline-2,3-dione was prepared by refluxing isatin derivatives with morpholine in sodium ethoxide/ethanol solution for 8–10 hours, followed by cooling and recrystallization to yield 85% product.

Subsequent transformations include the reaction of such indoline derivatives with various amines or benzimidazole thiols to form the ethanone-linked final compound.

Coupling to Form this compound

The final coupling step involves linking the mercapto-benzimidazole intermediate with the 2-methylindolin-1-yl ethanone moiety, generally through nucleophilic substitution or condensation reactions:

  • Typical Conditions: Use of polar aprotic solvents such as tetrahydrofuran or ethanol, with bases like sodium hydroxide or triphenylphosphine/diethyl azodicarboxylate systems to facilitate coupling.
  • Temperature: Ranges from 0°C to reflux temperatures depending on reagents.
  • Reaction Time: Between 2 to 12 hours, monitored by thin-layer chromatography.
  • Yields: Coupling yields vary, with some reports indicating 62–80% isolated yields.

For example, a procedure using triphenylphosphine and diethyl azodicarboxylate in tetrahydrofuran at 0–10°C gave an 80% yield of the rabeprazole sulfide analog, structurally related to benzimidazole-thiol ethanone derivatives.

Data Table Summarizing Key Preparation Parameters

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Benzimidazole thiol formation 2-mercapto-1H-benzimidazole + alkyl halide + NaOH 25–65 1.5–4 67–80 Ethanol or aqueous medium
Indoline ethanone synthesis Isatin derivative + secondary amine + NaOEt/EtOH Reflux (~78) 8–10 ~85 Recrystallization for purification
Coupling reaction Benzimidazole thiol + indoline ethanone + PPh3 + DEAD 0–10 5–10 ~80 Tetrahydrofuran solvent
Alternative coupling Benzimidazole thiol + indoline ethanone + NaOH + EtOH 50 2–3 67–70 Followed by distillation and chromatography

Research Outcomes and Observations

  • The presence of sodium hydroxide is critical for deprotonation of the mercapto group, enhancing nucleophilicity for coupling.
  • Use of triphenylphosphine and diethyl azodicarboxylate (Mitsunobu conditions) offers a mild and efficient coupling route with good yields.
  • Reaction monitoring by thin-layer chromatography and purification by recrystallization or column chromatography are standard to achieve high purity.
  • The synthetic route is versatile, allowing substitution on the benzimidazole or indoline rings to modify biological activity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The mercapto group in the benzoimidazole ring can undergo oxidation to form disulfides.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.

    Substitution: The hydrogen atoms in the indole and benzoimidazole rings can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine, or other mild oxidizing agents.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Disulfides.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for metal ions in biochemical assays.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable and reactive functional groups.

Mechanism of Action

The mechanism of action of 2-(2-Mercapto-benzoimidazol-1-yl)-1-(2-methyl-2,3-dihydro-indol-1-yl)-ethanone involves its interaction with biological targets such as enzymes or receptors. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their activity. The indole ring can interact with aromatic residues in proteins through π-π stacking interactions, affecting protein function.

Comparison with Similar Compounds

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Weight Key Substituents Biological Activity (IC₅₀/ED₅₀) Reference ID
2-(2-Mercapto-1H-benzo[d]imidazol-1-yl)-1-(2-methylindolin-1-yl)ethanone 325.4 (est.) Mercapto, 2-methylindolinyl N/A (inferred antioxidant)
2-(Benzylthio)-1H-benzo[d]imidazole 240.3 Benzylthio Not reported
Nafimidone 264.3 Naphthyl, imidazole Anticonvulsant (ED₅₀ = 38.46 mg/kg)
2-(Aryl)-1-(2-methyl-1H-benzo[d]imidazol-1-yl)ethanone ~250–300 Aryl, 2-methyl Cytotoxic (IC₅₀ = 40–60 µM)
1-(1H-Benzo[d]imidazol-1-yl)-2-((1,3,4-oxadiazol-2-yl)thio)ethanone 275.3 Oxadiazolylthio Antioxidant (IC₅₀ = 12–18 µM)

Biological Activity

The compound 2-(2-Mercapto-1H-benzo[d]imidazol-1-yl)-1-(2-methylindolin-1-yl)ethanone is a derivative of benzimidazole, a well-known class of heterocyclic compounds with diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, antitubercular, and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

C15H14N2S\text{C}_{15}\text{H}_{14}\text{N}_2\text{S}

The synthesis typically involves the reaction of 2-mercaptobenzimidazole with various alkylating agents to form derivatives with enhanced biological activity. For instance, the synthesis method often includes the use of chloroacetic acid or various chloroformates under basic conditions to yield the desired thiol derivatives .

1. Antimicrobial Activity

Benzimidazole derivatives, including the compound , have demonstrated significant antimicrobial properties. A study highlighted that derivatives of 2-mercaptobenzimidazole exhibit potent activity against various microbial strains, particularly Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
ZR-1E. coli12.5 µg/mL
ZR-2S. aureus6.25 µg/mL
ZR-3P. aeruginosa25 µg/mL

2. Antitubercular Activity

Recent studies have shown that benzimidazole derivatives exhibit antitubercular activity against Mycobacterium tuberculosis at nanomolar concentrations. The compound's mechanism involves inhibition of the MmpL3 protein, crucial for mycolic acid export in mycobacterial cells . This activity has been linked to its ability to disrupt the synthesis of trehalose dimycolate, a vital component of the bacterial cell wall.

Case Study:
In vitro assays demonstrated that treatment with the compound resulted in a significant reduction in M. tuberculosis viability, showcasing its potential as a therapeutic agent against tuberculosis without cytotoxic effects on human cells .

3. Anticancer Activity

Benzimidazole derivatives have also been extensively studied for their anticancer properties. The compound has shown promising results in inhibiting cancer cell proliferation across several cancer lines, including breast and lung cancer cells.

Cell LineIC50 (µM)
MCF-70.21 ± 0.04
NCI-H4600.12 ± 0.04
SF-2680.08 ± 0.006

The presence of specific substituents on the benzimidazole ring appears to enhance its binding affinity to DNA topoisomerases, thereby inducing apoptosis in cancer cells .

Q & A

Q. What are the key synthetic routes for preparing 2-(2-mercapto-1H-benzo[d]imidazol-1-yl)-1-(2-methylindolin-1-yl)ethanone?

The compound is synthesized via alkylation of 2-mercaptobenzimidazole derivatives. A common method involves reacting 2-mercaptobenzimidazole with phenacyl bromides or chloroacetophenone derivatives in acetone or dioxane under reflux, using potassium carbonate or triethylamine as a base. For example, phenacyl bromides react with 2-mercaptobenzimidazole in acetone with K₂CO₃ to form thioether-linked intermediates . Spectral analysis (¹H/¹³C NMR) is critical for confirming the acetyl group retention, as bases like triethylamine may deacetylate intermediates .

Q. How can researchers confirm the structural integrity of this compound?

Structural confirmation relies on ¹H/¹³C NMR and FT-IR spectroscopy :

  • ¹H NMR : Look for characteristic singlet signals for the NH group (δ ~12.5 ppm) and CH₂ groups (δ ~4.5 ppm) .
  • ¹³C NMR : Confirm the C=N peak (δ ~149 ppm) and carbonyl groups (δ ~190–210 ppm) .
  • FT-IR : Key stretches include C=O (~1650–1700 cm⁻¹) and C-S (~650–700 cm⁻¹) .

Q. What stability challenges arise during synthesis?

The acetyl group is prone to hydrolysis under basic conditions. For instance, triethylamine can deacetylate intermediates, leading to unintended products like 2-(benzylthio)-1H-benzo[d]imidazole instead of the acetylated target . Researchers must optimize base selection (e.g., K₂CO₃ over Et₃N) and monitor reaction pH to preserve the acetyl group .

Q. Which substituents on the benzimidazole core are most impactful for biological activity?

Substitutions at the 2-mercapto position (e.g., aryl, alkyl groups) significantly influence bioactivity. For example:

  • Phenacyl groups enhance antimicrobial activity by improving lipophilicity .
  • Methylindoline moieties may improve metabolic stability . Substituent effects should be validated via comparative bioassays and docking studies .

Q. What purification methods are recommended for isolating this compound?

  • Recrystallization : Use ethanol-water mixtures to isolate crystalline products .
  • Column chromatography : Employ silica gel with ethyl acetate/hexane gradients for polar intermediates .
  • Ice-water quenching : Precipitate crude products after reflux to remove unreacted starting materials .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent selection : Acetone and dioxane are optimal for alkylation due to their polarity and boiling points .
  • Base selection : K₂CO₃ minimizes deacetylation compared to stronger bases like Et₃N .
  • Reaction time : Extended reflux (16–24 hours) ensures complete substitution, as monitored by TLC .

Q. What methodologies are used to evaluate the compound’s antimicrobial activity?

  • Agar diffusion assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • MIC determination : Use broth microdilution (e.g., 0.5–128 µg/mL) to quantify inhibitory concentrations .
  • Docking studies : Map interactions with microbial targets (e.g., Candida CYP51) to rationalize activity trends .

Q. How can molecular docking elucidate the mechanism of action against fungal targets?

  • Target selection : Prioritize enzymes like 14α-demethylase (CYP51) or β-1,3-glucan synthase .
  • Software tools : Use AutoDock Vina or Schrödinger Suite to simulate ligand-enzyme binding .
  • Key interactions : Look for hydrogen bonds with catalytic residues (e.g., His310 in CYP51) and hydrophobic contacts with heme groups .

Q. How do structural modifications impact structure-activity relationships (SAR)?

  • Thioether linkers : Replacing sulfur with oxygen reduces antifungal potency due to weaker hydrogen bonding .
  • Indoline substituents : Methyl groups at the indoline 2-position enhance metabolic stability but may reduce solubility .
  • Electron-withdrawing groups (e.g., nitro) on the benzimidazole ring improve activity against resistant strains .

Q. How should researchers address contradictions in bioactivity data across studies?

  • Standardize assays : Use CLSI/M07-A9 guidelines for antimicrobial testing to ensure reproducibility .
  • Control compounds : Compare with fluconazole or metronidazole to benchmark potency .
  • Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., substituent-dependent MIC variations) .

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